Diethyl 2-Amino-6-methoxybenzylphosphonate
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Overview
Description
Diethyl 2-Amino-6-methoxybenzylphosphonate is an organophosphorus compound with the molecular formula C12H20NO4P This compound is part of the broader class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-Amino-6-methoxybenzylphosphonate typically involves the reaction of appropriate benzyl halides with diethyl phosphite in the presence of a base. One common method is the Arbuzov reaction, where diethyl phosphite reacts with a benzyl halide under mild conditions to form the desired phosphonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-Amino-6-methoxybenzylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2-Amino-6-methoxybenzylphosphonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Mechanism of Action
The mechanism of action of Diethyl 2-Amino-6-methoxybenzylphosphonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular function and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-methoxybenzylphosphonate
- Diethyl carbamoylmethylphosphonate
- Dialkyl (2-oxopropyl)phosphonates
Uniqueness
Diethyl 2-Amino-6-methoxybenzylphosphonate is unique due to the presence of both amino and methoxy functional groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H20NO4P |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)-3-methoxyaniline |
InChI |
InChI=1S/C12H20NO4P/c1-4-16-18(14,17-5-2)9-10-11(13)7-6-8-12(10)15-3/h6-8H,4-5,9,13H2,1-3H3 |
InChI Key |
LXWIDOUZVFKXHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC=C1OC)N)OCC |
Origin of Product |
United States |
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